molecular formula C13H15NO4 B6268652 ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate CAS No. 58900-90-6

ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate

Cat. No.: B6268652
CAS No.: 58900-90-6
M. Wt: 249.3
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Description

Ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate is a chemical compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol . This compound is characterized by the presence of a quinoline derivative, which is a nitrogen-containing heterocyclic aromatic compound. The structure includes an ethyl ester group and an oxyacetate moiety, making it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

58900-90-6

Molecular Formula

C13H15NO4

Molecular Weight

249.3

Purity

90

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions for several hours. The product is then purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, can be explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydroxyquinoline derivatives, and ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)oxy]acetate: This compound has a similar structure but with the oxy group at the 4-position instead of the 6-position.

    Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.

    Ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoate: This compound has a propanoate group instead of an acetate group.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .

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